2-(5-bromo-2-cyanophenyl)acetic acid
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Overview
Description
2-(5-bromo-2-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-cyanophenyl)acetic acid typically involves the bromination of 2-cyanophenylacetic acid. One common method is to start with 2-cyanophenylacetic acid and subject it to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)
Major Products
Substitution: Various substituted phenylacetic acid derivatives.
Reduction: Amino derivatives of phenylacetic acid.
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
2-(5-bromo-2-cyanophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups (bromine, cyano, and carboxylic acid). These interactions can lead to inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-cyanophenyl)acetic acid
- 2-(5-fluoro-2-cyanophenyl)acetic acid
- 2-(5-iodo-2-cyanophenyl)acetic acid
Comparison
Compared to its analogs, 2-(5-bromo-2-cyanophenyl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Properties
CAS No. |
55086-18-5 |
---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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